molecular formula C13H9ClF2N2O B5315506 N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea

N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea

Cat. No. B5315506
M. Wt: 282.67 g/mol
InChI Key: PLUDNNPBVNTMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea is a chemical compound that is widely used in scientific research. It is a potent inhibitor of several protein kinases, which makes it an important tool for studying various cellular processes. In

Mechanism of Action

N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrates, which leads to the inhibition of various cellular processes, including cell signaling and proliferation.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This makes it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea is its potency as a protein kinase inhibitor. This makes it a valuable tool for studying various cellular processes. However, one of the limitations of using N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea is its toxicity. It has been shown to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea. One area of research is to explore its potential as a cancer therapy. It has been shown to inhibit the growth of several cancer cell lines, and further research is needed to determine its efficacy in vivo. Another area of research is to explore its potential as a treatment for other diseases, such as inflammation and autoimmune disorders. Additionally, further research is needed to explore its mechanism of action and identify potential targets for future drug development.

Synthesis Methods

The synthesis of N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea involves the reaction of 4-chloro-2-fluoroaniline and 2-fluoroaniline with urea in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified through recrystallization.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-N'-(2-fluorophenyl)urea is widely used in scientific research to study various cellular processes. It is a potent inhibitor of several protein kinases, including Src family kinases, which play a crucial role in cell signaling and proliferation. It has been shown to inhibit the growth of several cancer cell lines, making it a promising candidate for cancer therapy.

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2N2O/c14-8-5-6-12(10(16)7-8)18-13(19)17-11-4-2-1-3-9(11)15/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUDNNPBVNTMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=C(C=C(C=C2)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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